molecular formula C26H20N2O2S B433667 3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide CAS No. 292066-59-2

3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B433667
CAS No.: 292066-59-2
M. Wt: 424.5g/mol
InChI Key: WIIUEKSUUUKEHL-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide is a complex organic compound that features a naphthalene core substituted with a methoxy group and a carboxamide group The compound also contains a benzothiazole moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2S/c1-16-7-12-22-24(13-16)31-26(28-22)17-8-10-20(11-9-17)27-25(29)21-14-18-5-3-4-6-19(18)15-23(21)30-2/h3-15H,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIUEKSUUUKEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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